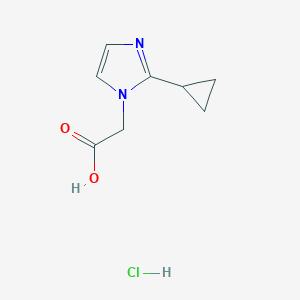
3-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid
Descripción general
Descripción
3-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid, also known as 3,4-dimethoxypyrrolidine-1-carboxylic acid, is an organic compound that has a wide range of applications in scientific research. It is a derivative of pyrrolidine, a five-member heterocyclic compound, and is a common starting material for a variety of organic syntheses. It has been used in the synthesis of many compounds, including antibiotics, anti-cancer agents, and compounds with potential therapeutic applications. In addition, this compound has been used as a catalyst in a number of reactions, including the synthesis of amides, esters, and cyclic compounds.
Aplicaciones Científicas De Investigación
Anticonvulsant and Antinociceptive Activity
A study synthesized a focused library of new piperazinamides derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, aiming to create hybrid molecules with potential anticonvulsant properties. These compounds combined chemical fragments from known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide. The compounds showed broad spectra of anticonvulsant activity across various preclinical seizure models, with some demonstrating favorable anticonvulsant properties and a safety profile comparable to or better than clinically relevant antiepileptic drugs (Kamiński et al., 2016).
Antioxidant Properties
Another investigation focused on the synthesis of new compounds, including derivatives of 3,4-dimethoxyphenyl-1,2,4-triazoles, to evaluate their antioxidant activities. The study developed preparative methods for synthesizing these compounds and evaluated their antioxidant activities in vitro. The findings highlighted the potential of these new compounds as antioxidants, contributing to the research on chemical compounds that can mitigate oxidative stress (Dovbnya et al., 2022).
Water-Soluble Thermo-Sensitive Resin
Research on the synthesis and properties of a water-soluble resin with tertiary amine oxide side substituents demonstrated its potential in thermal laser imaging applications. This study showcased how 3-(dimethylamino)propanoic acid can be utilized in the creation of materials with unique thermal behaviors and thermo-induced solubility changes, indicating a novel application in materials science (An et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of 3-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis.
Mode of Action
It is known that the compound interacts with the aromatic-amino-acid aminotransferase . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of aromatic amino acids.
Propiedades
IUPAC Name |
3-(3,4-dimethoxypyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-13-7-5-10(4-3-9(11)12)6-8(7)14-2/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTSIZZDYXKUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1474150.png)




![1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride](/img/structure/B1474160.png)



![(2S)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474166.png)
![(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474167.png)


